(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

Catalog No.
S13991334
CAS No.
2901044-06-0
M.F
C12H15Cl2N3
M. Wt
272.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dih...

CAS Number

2901044-06-0

Product Name

(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

IUPAC Name

(1S)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

InChI

InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

CPVSXCVIIHGLIH-WWPIYYJJSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl

The compound (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical entity characterized by its molecular formula C12H14Cl2N3C_{12}H_{14}Cl_{2}N_{3} and a molecular weight of approximately 235.71 g/mol. It consists of a pyrimidine ring substituted on a phenyl group, linked to an ethanamine moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical for amines and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can react with electrophiles, leading to the formation of more complex molecules.
  • Acylation: The amine can undergo acylation reactions to form amides, enhancing its pharmacological properties.
  • Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to yield derivatives with altered biological activity.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antidepressant Effects: Some pyrimidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Compounds featuring pyrimidine rings are known for their antimicrobial properties against various pathogens.

The synthesis of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized using cyclization reactions.
  • Amination Reaction: The pyrimidine derivative is then reacted with an appropriate aryl halide in the presence of a base to form the phenyl-substituted ethanamine.
  • Salt Formation: The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new antidepressants or anticancer agents.
  • Research Tool: It can be utilized in biological studies to explore mechanisms of action related to neurotransmitter modulation or cancer cell signaling pathways.

Interaction studies are crucial for understanding how (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride interacts with biological targets:

  • Receptor Binding Assays: These studies help elucidate the affinity of the compound for various receptors, particularly those involved in mood regulation and cancer proliferation.
  • Enzyme Inhibition Studies: Investigating the compound's ability to inhibit specific enzymes can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride. Here are some notable examples:

Compound NameStructureKey Features
(R)-1-(pyrimidin-5-yl)ethan-1-amine dihydrochlorideC6H11Cl2N3Enantiomer with different biological activity profiles
1-[4-(pyridin-5-yl)phenyl]ethan-1-amineC12H13N3Lacks chlorides; potential for different pharmacological effects
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidineC13H14F3N3Incorporates trifluoromethyl group; enhances lipophilicity

Uniqueness

The uniqueness of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride lies in its specific stereochemistry and the presence of both pyrimidine and phenyl moieties, which may confer distinct pharmacological properties compared to its analogs. Its dihydrochloride form also enhances solubility, making it more suitable for biological applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

271.0643029 g/mol

Monoisotopic Mass

271.0643029 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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